1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
The compound “1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several functional groups, including a triazole ring, a thiazole ring, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and thiazole rings, as well as the fluorophenyl group. These groups could potentially participate in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and thiazole rings, as well as the fluorophenyl group. These groups could potentially participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .Scientific Research Applications
Organic Light Emitting Devices
Compounds similar to 1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine have been utilized in the development of organic light emitting devices (OLEDs). For instance, star-shaped fluorescent phenanthroimidazole fluorophores, which share structural similarities, show promise in electroluminescent devices due to their high thermal stability and efficient blue-shifted emission, contributing to advancements in OLED technology (Tagare et al., 2018).
Novel Security Ink Applications
Compounds with structural features resembling this compound have been explored for their potential in creating security inks. For example, certain V-shaped molecules demonstrate morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes. This property makes them suitable for use in security inks without the need for additional covering reagents (Lu & Xia, 2016).
Antimicrobial and Anticancer Applications
Some derivatives of this compound have demonstrated promising antimicrobial and anticancer activities. For instance, certain fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives showed significant activity against human cancer cell lines, indicating their potential in cancer treatment (Kumbhare et al., 2014).
Application in Electroluminescence and Spontaneous Emission
Compounds structurally related to this compound have been investigated for their electroluminescent properties. For instance, single-layer organic light-emitting diodes using solution-processible bipolar molecules with similar structures have demonstrated high efficiency and stability, offering potential improvements in OLED technology (Ge et al., 2008).
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-12-7-4-8-13(9-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-5-2-1-3-6-11/h1-10H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNSDBBNKHYKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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